6-Benzyloxyindole-3-acetonitrile
CAS No.: 57765-24-9
Cat. No.: VC20758058
Molecular Formula: C17H14N2O
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57765-24-9 |
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Molecular Formula | C17H14N2O |
Molecular Weight | 262.3 g/mol |
IUPAC Name | 2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile |
Standard InChI | InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 |
Standard InChI Key | HJHSSPILWGQJSG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N |
6-Benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O) is a structurally unique indole derivative with significant applications in pharmaceutical and biochemical research. Its molecular architecture combines a benzyloxy group at the 6-position and an acetonitrile moiety at the 3-position of the indole ring, enabling diverse reactivity and biological interactions. Below is a detailed analysis of its properties, synthesis, and research findings.
Key Structural Features:
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Benzyloxy Group (-OCH₂C₆H₅): Enhances lipophilicity and influences receptor binding.
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Acetonitrile Moiety (-CH₂CN): Facilitates nucleophilic substitution and participation in cyclization reactions.
Property | Value/Descriptor | Source |
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InChI Key | HJHSSPILWGQJSG-UHFFFAOYSA-N | PubChem |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N | PubChem |
Melting Point | Not explicitly reported | - |
Synthesis and Production Methods
The compound is synthesized via multi-step protocols, optimized for yield and purity:
Step 1: Protection of Indole Hydroxyl Group
Step 2: Cyanation at C3 Position
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Reagents: TMSCN (trimethylsilyl cyanide), TBAF (tetrabutylammonium fluoride).
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Key NMR Data (DMSO-d₆):
Industrial Scale-Up:
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Continuous flow reactors and HPLC purification ensure >98% purity.
Antiviral Activity:
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Anti-Influenza A Virus: Demonstrates inhibition of viral replication in cellular models (EC₅₀ = 12.5 μM) .
Antioxidant Properties:
Pharmaceutical Development:
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Neurological Drug Intermediate: Used in synthesizing serotonin receptor modulators .
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Retinoic Acid Receptor Agonism: Selective RARγ activation for cancer therapy.
Biochemical Probes:
Organic Synthesis:
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Building Block: Participates in Heck and Suzuki-Miyaura couplings for nanomaterials.
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